2-(2-Bromoethoxy)benzaldehyde

Description

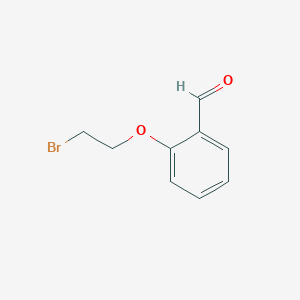

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWZIRRKFGVIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377129 | |

| Record name | 2-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-78-5 | |

| Record name | 2-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Bifunctional Scaffold for Advanced Synthesis

An In-Depth Technical Guide to 2-(2-Bromoethoxy)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a versatile bifunctional organic compound that serves as a crucial building block in synthetic chemistry. Its strategic importance lies in the unique arrangement of its reactive moieties: an ortho-positioned benzaldehyde group and a 2-bromoethoxy substituent. This configuration provides two distinct points for chemical modification, enabling the construction of complex molecular architectures. The aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions, while the terminal bromine on the ethoxy chain acts as a potent electrophile for nucleophilic substitution and coupling reactions.[1] This dual reactivity makes it an invaluable intermediate in the synthesis of pharmaceuticals, fine chemicals, and novel materials, particularly in the construction of heterocyclic systems that form the core of many bioactive molecules.[2]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 60633-78-5 | [3][4] |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-(2-Bromoethoxy)benzenecarbaldehyde | [4] |

| SMILES | C1=CC=C(C(=C1)C=O)OCCBr | [4] |

| InChIKey | WFWZIRRKFGVIOS-UHFFFAOYSA-N | [4] |

| XLogP3 | 2.5 | [4] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Rational Synthesis: The Williamson Etherification Approach

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide is generated in situ from salicylaldehyde (2-hydroxybenzaldehyde).

Causality Behind Experimental Choices:

-

Starting Materials : Salicylaldehyde is selected for its ortho-hydroxy group, which provides the nucleophile, and the aldehyde functionality required in the final product. 1,2-Dibromoethane serves a dual purpose: one bromine atom is the leaving group for the etherification, while the other remains in the product for subsequent synthetic steps. Using a di-halogenated reagent is a cost-effective strategy to introduce the bromoethoxy moiety.

-

Base : A moderately weak base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ~10) to form the reactive phenoxide but not so strong as to promote side reactions involving the aldehyde or the alkyl halide.

-

Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is chosen to dissolve the ionic intermediates (phenoxide salt) and the organic reagents, facilitating the Sₙ2 reaction mechanism without solvating the nucleophile excessively.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per 1 g of salicylaldehyde).

-

Reagent Addition : Add 1,2-dibromoethane (3.0 eq) to the stirred suspension. The excess is used to maximize the formation of the desired product and minimize the formation of a dimeric by-product.

-

Reaction Execution : Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.

-

Work-up : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.

-

Solvent Removal : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction : Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted salicylaldehyde), water, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal reaction strategies to build molecular complexity.

-

Heterocycle Synthesis : The aldehyde group is a classic handle for constructing nitrogen-containing heterocycles like quinazolines, phthalazinones, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[2] It can undergo condensation reactions with amines, hydrazines, or other nucleophiles to form an initial imine, which can then be cyclized.

-

Linker Introduction : The bromoethoxy moiety is an ideal precursor for introducing a flexible two-carbon ether linker. Following a primary reaction at the aldehyde, the terminal bromine can be displaced by a nucleophile (e.g., an amine or thiol from another molecule or an intramolecular group) to form larger, more complex structures or to tether the molecule to a larger scaffold.

-

Probing Biological Pathways : Substituted benzaldehydes are instrumental in developing probes and inhibitors for various biological targets. For instance, derivatives have been designed to inhibit enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer chemoresistance.[5] Furthermore, the benzaldehyde core has been studied for its ability to enhance membrane permeability, potentially improving the bioavailability of drugs with poor absorption characteristics.[6]

Diagram of Synthetic Utility

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety. The primary hazards are associated with its potential to cause irritation and harm if ingested or inhaled.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[8] |

| Specific target organ toxicity | H335: May cause respiratory irritation. |

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Handling : Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition as the compound may be combustible.[10]

-

Storage : Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] It should be kept in a cool, dry place, with recommended storage at 2-8°C for long-term stability.[3]

-

Emergency Procedures : In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed or if irritation persists, seek immediate medical attention.[8]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its orthogonal reactive sites. The aldehyde function provides a reliable entry point for building molecular scaffolds, particularly heterocycles, while the bromoethoxy tail offers a robust handle for further functionalization or linker chemistry. A thorough understanding of its properties, rational synthesis, and safe handling procedures enables researchers and drug development professionals to effectively leverage this compound in the creation of novel, complex, and potentially bioactive molecules.

References

- 60633-78-5|this compound|BLD Pharm. BLD Pharm.

- This compound | C9H9BrO2 | CID 2763747. PubChem.

- 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain. Leading Chinese Manufacturer and Supplier.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. (2010-09-27).

- Safety data sheet - CPAChem. CPAChem. (2022-11-16).

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2025-11-06).

- 4-(2-Bromoethoxy)benzaldehyde | 52191-15-8. Sigma-Aldrich.

- Preparation method of 2-ethoxybenzaldehyde.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 4-(2-bromoethoxy)

- CAS 52191-15-8: 4-(2-bromoethoxy)benzaldehyde. CymitQuimica.

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem. (December 2025).

- 2-Benzoylbenzaldehyde: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds in Drug Discovery. Benchchem.

- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PMC - NIH. (2021-05-28).

Sources

- 1. CAS 52191-15-8: 4-(2-bromoethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 60633-78-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C9H9BrO2 | CID 2763747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. cpachem.com [cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Introduction: A Bifunctional Linchpin in Modern Synthesis

An In-depth Technical Guide to 2-(2-Bromoethoxy)benzaldehyde: Properties, Reactivity, and Synthetic Applications

This compound is a versatile aromatic compound distinguished by its unique bifunctional architecture. Integrating a reactive aldehyde, a flexible ether linkage, and an electrophilic bromoalkyl chain onto a stable benzene scaffold, this molecule serves as a powerful intermediate in organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical transformations. This guide offers a comprehensive exploration of the chemical and physical properties of this compound, delves into its reactivity profile, outlines a standard synthetic protocol, and discusses its applications for researchers and professionals in drug development and materials science.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature, a fact substantiated by available single-crystal X-ray diffraction data.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 60633-78-5 | [2][3] |

| Molecular Formula | C₉H₉BrO₂ | [2][3] |

| Molecular Weight | 229.07 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Profile for Structural Elucidation

The structural identity and purity of this compound are routinely confirmed using standard spectroscopic techniques. The key diagnostic signals are predictable based on its distinct functional groups.

-

¹H NMR Spectroscopy : The proton spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (a singlet significantly downfield, ~9.8-10.5 ppm), and the two methylene groups of the bromoethoxy chain. The methylene group adjacent to the oxygen (-O-CH₂-) would appear around 4.4 ppm, while the methylene group adjacent to the bromine (-CH₂-Br) would be further downfield at approximately 3.7 ppm, both appearing as triplets due to coupling with each other.

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and the two aliphatic carbons of the side chain (~30 ppm for C-Br and ~68 ppm for C-O).[2]

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The C-O-C stretch of the ether will appear in the 1250-1000 cm⁻¹ region, while the C-Br bond will show a signal in the fingerprint region, typically around 600-700 cm⁻¹.[2]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a molecule containing a single bromine atom.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its aldehyde and alkyl bromide functionalities. This allows it to serve as a versatile scaffold for building molecular complexity.

Reactions at the Aldehyde Group

The aldehyde is a classic electrophilic center, susceptible to nucleophilic attack. Its reactivity, while slightly moderated by resonance with the benzene ring, allows for a wide range of transformations.[4]

-

Nucleophilic Addition : It readily undergoes addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Redox Chemistry : The aldehyde can be easily oxidized to the corresponding 2-(2-bromoethoxy)benzoic acid using reagents like potassium permanganate or Jones reagent. Conversely, it can be reduced to 2-(2-bromoethoxy)benzyl alcohol with mild reducing agents such as sodium borohydride.

-

Carbonyl Condensations : It is an excellent substrate for reactions like the Wittig olefination to form alkenes, and it can participate in aldol or Claisen-Schmidt condensations to form α,β-unsaturated carbonyl systems.

-

Imine Formation : It reacts with primary amines to form Schiff bases (imines), a common linkage in medicinal chemistry and ligand design.

Reactions at the Bromoethoxy Moiety

The primary alkyl bromide is a potent electrophile, making it an ideal handle for nucleophilic substitution (Sₙ2) reactions.

-

Ether and Thioether Synthesis : It reacts with alkoxides, phenoxides, or thiolates to generate more complex ethers and thioethers.

-

Amination : It can be used to alkylate primary or secondary amines, leading to the formation of secondary or tertiary amines, respectively.

-

Cyanation : Reaction with cyanide salts (e.g., NaCN) replaces the bromide with a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The diagram below illustrates the principal reaction pathways available for this versatile molecule.

Synthesis Protocol

The most direct and common synthesis of this compound is via a Williamson ether synthesis. This method involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable two-carbon electrophile. Using 1,2-dibromoethane is particularly effective as the excess reagent can be easily removed.

Experimental Workflow: Williamson Ether Synthesis

Step-by-Step Methodology

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq) and a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Base Addition : Add an anhydrous base, typically potassium carbonate (K₂CO₃, ~1.5-2.0 eq), to the solution. Stir the suspension for 15-20 minutes at room temperature. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Alkylation : Add 1,2-dibromoethane (a significant excess, e.g., 3-5 eq) to the mixture.

-

Reaction : Heat the reaction mixture to around 80-90°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up : After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with an organic solvent like ethyl acetate.

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Isolation : Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor in several high-value applications.

-

Pharmaceutical Intermediates : This compound is a key building block for synthesizing complex heterocyclic systems, which form the core of many pharmaceutical agents.[5] The bromoethoxy chain can be used to cyclize onto a nucleophile introduced via the aldehyde group, forming rings like benzoxazepines or other related structures.

-

Medicinal Chemistry Scaffolding : Benzaldehyde derivatives are widely investigated as modulators of biological targets. For instance, substituted benzaldehydes have been developed as potent inhibitors of enzymes like aldehyde dehydrogenase (ALDH), a target in cancer therapy.[6] this compound provides a scaffold that can be elaborated at the bromo- position to probe interactions within a protein's binding pocket.

-

Linker Chemistry : In fields like proteomics and materials science, the molecule can function as a linker. The aldehyde can be used to conjugate to a primary amine on a biomolecule or surface, leaving the alkyl bromide available for subsequent reaction with a thiol or other nucleophilic tag.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is critical. While a specific safety data sheet (SDS) for this exact compound is not always available, data from closely related compounds like 2-bromobenzaldehyde provide essential guidance.[7]

Table 2: Safety and Handling Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye irritation.[7] |

| Ventilation | Use only in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any potential dust or vapors.[7] |

| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C recommended), preferably under an inert atmosphere.[8] | To prevent degradation from moisture and air. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong reducing agents.[7] | To prevent uncontrolled and potentially hazardous reactions. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety.[7] |

Conclusion

This compound is more than a simple aromatic aldehyde; it is a strategically designed synthetic intermediate offering dual points of reactivity. Its ability to undergo transformations at both the aldehyde and the alkyl bromide functionalities provides chemists with a flexible and powerful tool for constructing complex molecular architectures. From the synthesis of novel heterocyclic drug candidates to its use as a specialized chemical linker, its properties make it a valuable asset in the modern chemical research landscape. Proper understanding of its reactivity, synthesis, and handling is key to unlocking its full potential.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain.

- National Center for Biotechnology Information. (n.d.). 2-(2-Bromoethyl)benzaldehyde. PubChem Compound Database.

- Zhao, B.-T., Wang, J.-G., Hu, P.-Z., Ma, L.-F., & Wang, L.-Y. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61(8), o2398–o2400. [Link]

- CPAChem. (2022). Safety data sheet.

- National Center for Biotechnology Information. (n.d.). 4-(2-Bromoethoxy)Benzaldehyde. PubChem Compound Database.

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.

- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka.

- Techno PharmChem. (n.d.). BENZALDEHYDE.

- dos Santos, J. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH. [Link]

- Mitchell. (2018). Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]

- Wen, J., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H9BrO2 | CID 2763747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. 60633-78-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromoethoxy)benzaldehyde

Abstract

2-(2-Bromoethoxy)benzaldehyde, a bifunctional aromatic compound, serves as a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science. Its unique molecular architecture, featuring an electrophilic aldehyde, a flexible ether linkage, and a reactive alkyl bromide, provides a versatile platform for molecular elaboration. This guide offers a comprehensive examination of its molecular structure, validated through an integrated analysis of its synthesis and multi-modal spectroscopic characterization. We will delve into the causal relationships between its structural features and its spectral data, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

Core Molecular Structure & Physicochemical Properties

This compound (CAS No: 60633-78-5) is an organic compound with the molecular formula C₉H₉BrO₂.[1][2][3] Its structure consists of a benzaldehyde core where the aldehyde group is positioned at C1 and a 2-bromoethoxy substituent is attached to the C2 position via an ether linkage.

Key Structural Features:

-

Aromatic System: A monosubstituted benzene ring provides a rigid, planar core.

-

Aldehyde Group (-CHO): An electron-withdrawing group that acts as a key reactive site for nucleophilic addition and condensation reactions.

-

Ether Linkage (-O-CH₂-CH₂-Br): An oxygen atom links the aromatic ring to the bromoethyl side chain, introducing conformational flexibility.

-

Primary Alkyl Bromide (-CH₂-Br): The terminal bromine atom serves as a good leaving group, making this position susceptible to nucleophilic substitution reactions.

This dual reactivity—at the aldehyde and the alkyl bromide—makes it a highly valuable synthon for building complex molecules.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 60633-78-5 | PubChem[1][2] |

| Appearance | Pale yellow liquid or solid | CymitQuimica[5] |

| Polar Surface Area | 26.3 Ų | PubChem[1] |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm[2] |

Synthesis and Mechanistic Considerations

The most common and logical synthesis of this compound is achieved through a Williamson ether synthesis. This reaction exemplifies a classic Sₙ2 pathway and provides a reliable method for its preparation in a laboratory setting.

Reaction: Salicylaldehyde (2-hydroxybenzaldehyde) is reacted with an excess of 1,2-dibromoethane in the presence of a weak base, such as potassium carbonate (K₂CO₃).

Mechanism & Rationale:

-

Deprotonation: The weakly acidic phenolic proton of salicylaldehyde is removed by the base (K₂CO₃) to form a phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral hydroxyl group.

-

Nucleophilic Attack: The resulting phenoxide ion performs an Sₙ2 attack on one of the electrophilic carbon atoms of 1,2-dibromoethane.

-

Displacement: The bromide ion is displaced as the leaving group, forming the ether linkage. Using an excess of 1,2-dibromoethane is a key experimental choice to minimize the formation of a dimeric side-product where a second salicylaldehyde molecule could react with the other end of the bromoethoxy chain.

A related patent for the synthesis of 2-ethoxybenzaldehyde uses a similar etherification step, highlighting the robustness of this synthetic approach.[6]

Experimental Protocol: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

-

Addition of Reagent: Add 1,2-dibromoethane (3.0 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), checking for the consumption of salicylaldehyde.

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with 1M NaOH (aq) to remove any unreacted salicylaldehyde, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the pure compound.

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Elucidation of Molecular Structure

The definitive confirmation of the this compound structure relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: Representative ¹H NMR Peak Assignments (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet (s) | 1H | Aldehyde (-CHO) | The proton is highly deshielded by the anisotropic effect of the C=O bond, resulting in a characteristic downfield shift.[7] |

| ~7.8-7.9 | Doublet of doublets (dd) | 1H | Aromatic (H6) | Ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. |

| ~7.5-7.6 | Triplet of doublets (td) | 1H | Aromatic (H4) | Further from the strongly influencing groups. |

| ~7.0-7.1 | Multiplet | 2H | Aromatic (H3, H5) | Protons on the aromatic ring, shifted slightly upfield relative to others due to the electron-donating ether oxygen. |

| ~4.4 | Triplet (t) | 2H | Methylene (-O-CH₂-) | Adjacent to the deshielding ether oxygen atom. The triplet splitting is due to coupling with the adjacent -CH₂-Br protons. |

| ~3.7 | Triplet (t) | 2H | Methylene (-CH₂-Br) | Adjacent to the electronegative bromine atom. The triplet splitting is due to coupling with the adjacent -O-CH₂- protons. |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

Carbonyl Carbon: A peak around δ 189-191 ppm is characteristic of the aldehyde carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm region. The carbon attached to the ether oxygen (C2) will be significantly downfield (~158-160 ppm), while the carbon attached to the aldehyde (C1) will be around ~125 ppm.

-

Aliphatic Carbons: Two signals in the aliphatic region: the carbon bonded to oxygen (-O-C H₂-) appears around δ 68-70 ppm , and the carbon bonded to bromine (-C H₂-Br) appears further upfield around δ 28-30 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds.[8]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3060 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2930, ~2870 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂-) |

| ~2820, ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| ~1680-1700 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |

| ~1595, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O-C Stretch (Aryl-Alkyl Ether) | Ether Linkage |

| ~650 | Medium | C-Br Stretch | Alkyl Bromide |

The most diagnostic peaks are the strong carbonyl (C=O) stretch, confirming the aldehyde, and the strong aryl-alkyl ether (C-O-C) stretch, confirming the ether linkage.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which further corroborates the proposed structure.

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which exist in a nearly 1:1 ratio. The peaks will appear at m/z 228 and m/z 230 .

-

Key Fragmentation Pathways:

-

Loss of Br•: A significant fragment will be observed at m/z 149 , corresponding to the loss of a bromine radical. This is a common fragmentation for alkyl bromides.

-

Benzylic Cleavage: Cleavage of the C-O bond can lead to a fragment corresponding to the benzaldehyde portion.

-

Loss of the side chain: A fragment at m/z 121 corresponds to the [C₇H₅O]⁺ ion, the 2-formylphenoxy cation.

-

Caption: Integrated Spectroscopic Validation Workflow.

Reactivity and Application in Drug Development

The structural features of this compound directly inform its utility as a versatile building block.[4]

-

Aldehyde Handle: The aldehyde group is a gateway for forming various heterocyclic systems. It can undergo condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These can then undergo intramolecular cyclization by reaction with the bromoethoxy tail.

-

Alkyl Bromide Handle: The terminal bromide is an excellent electrophile for Sₙ2 reactions. It can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce new functionalities or to facilitate cyclization reactions.

This dual functionality allows for the streamlined synthesis of fused ring systems, such as benzoxazepines and other pharmacologically relevant scaffolds, making it a valuable intermediate for medicinal chemists and drug development professionals.[4]

Conclusion

The molecular structure of this compound is unequivocally defined by its ortho-substituted aromatic core bearing both an aldehyde and a bromoethoxy group. This guide has demonstrated that a logical synthetic pathway, rooted in the Williamson ether synthesis, provides access to this compound. Furthermore, the collective and cross-validating data from NMR, IR, and Mass Spectrometry provide an unambiguous structural proof. An in-depth understanding of this structure, from its bond connectivity and functional groups to its electronic and steric properties, is paramount for researchers aiming to leverage its unique reactivity in the synthesis of novel chemical entities for drug discovery and materials science.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Qingdao Amadis Chemical Co., Ltd. (n.d.). 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain.

- SpectraBase. (n.d.). o-(2-Bromoethoxy)benzaldehyde. John Wiley & Sons, Inc.

- Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzaldehyde.

- Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis.

Sources

- 1. This compound | C9H9BrO2 | CID 2763747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 60633-78-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 52191-15-8: 4-(2-bromoethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 6. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(2-Bromoethoxy)benzaldehyde synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethoxy)benzaldehyde

Introduction

This compound is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its structure, featuring a reactive aldehyde group and a bromoethoxy moiety, allows for a wide range of subsequent chemical transformations. The aldehyde can undergo nucleophilic addition, oxidation, or reduction, while the carbon-bromine bond is susceptible to nucleophilic substitution, making it a valuable building block for constructing heterocyclic systems and other targeted structures.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the rigorous analytical validation required to ensure the integrity of the final compound. This document is intended for researchers, scientists, and drug development professionals who require a reliable and well-documented protocol.

Section 1: Synthesis via Williamson Ether Synthesis

The preparation of this compound is efficiently achieved through the Williamson ether synthesis. This classic and robust method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2] In this specific application, the phenolic hydroxyl group of salicylaldehyde is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic alkyl halide.[2][3]

Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is initiated by deprotonating the phenolic hydroxyl group of salicylaldehyde using a suitable base, typically a mild one like potassium carbonate (K₂CO₃). This generates a potent nucleophile, the sodium or potassium salicylaldehyde phenoxide.

This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. As the new carbon-oxygen bond forms, the bromide ion is displaced as the leaving group in a single, concerted step.[2] An excess of 1,2-dibromoethane is crucial to favor the desired mono-alkylation product and minimize the formation of a dimeric diether byproduct.

Experimental Design and Rationale

-

Choice of Reactants : Salicylaldehyde is the starting phenol. 1,2-dibromoethane serves as the electrophile, providing the bromoethoxy chain. Using a large excess of 1,2-dibromoethane (e.g., 10 equivalents) statistically favors the reaction of the phenoxide with a fresh molecule of dibromoethane rather than with the already-formed product, thus suppressing the formation of 1,2-bis(2-formylphenoxy)ethane.[4]

-

Role of the Base : Anhydrous potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. Its insolubility in the reaction solvent (acetonitrile) allows for easy removal by filtration upon completion of the reaction.[4][5]

-

Solvent Selection : Anhydrous acetonitrile (CH₃CN) is an excellent solvent for this SN2 reaction. As a polar aprotic solvent, it effectively solvates the potassium cation without strongly solvating the phenoxide anion, leaving the nucleophile "bare" and highly reactive.[4][6] It also has a convenient boiling point for reflux conditions.

Detailed Synthesis Protocol

The following protocol is adapted from established literature procedures.[4]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Salicylaldehyde | 122.12 | 3.91 g | 32 | 1.0 |

| 1,2-Dibromoethane | 187.86 | 60.1 g (27.6 mL) | 320 | 10.0 |

| Anhydrous K₂CO₃ | 138.21 | 8.84 g | 64 | 2.0 |

| Anhydrous CH₃CN | 41.05 | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (32 mmol), anhydrous potassium carbonate (64 mmol), and anhydrous acetonitrile (200 mL).

-

Add 1,2-dibromoethane (320 mmol) to the suspension.

-

Heat the mixture to reflux with vigorous stirring and maintain reflux for 30 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v).

-

After 30 hours, cool the reaction mixture to room temperature.

Section 2: Purification and Isolation

A multi-step workup and purification process is essential to isolate this compound in high purity, free from unreacted starting materials, inorganic salts, and byproducts.

Post-Reaction Workup

-

Filtration : Filter the cooled reaction mixture through a Büchner funnel to remove the solid potassium carbonate and potassium bromide formed during the reaction.[4]

-

Washing the Solids : Wash the collected solids with a small amount of fresh acetonitrile to recover any product adsorbed onto their surface.

-

Solvent Removal : Combine the filtrate and the washings. Remove the acetonitrile and excess 1,2-dibromoethane under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid.[4]

Chromatographic Purification

The crude product requires purification by flash column chromatography to separate the desired product from residual salicylaldehyde and any potential byproducts.[4][7]

Protocol:

-

Prepare the Column : Pack a glass chromatography column with silica gel, using a slurry method with hexanes.

-

Load the Sample : Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution : Elute the column with a gradient or isocratic mixture of ethyl acetate and hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing polarity). Collect fractions and monitor them by TLC.

-

Combine and Concentrate : Combine the fractions containing the pure product (as determined by TLC). Remove the solvent by rotary evaporation to yield pure this compound as a colorless to pale yellow solid or oil.[4] A yield of approximately 66% can be expected.[4]

Section 3: Structural Characterization and Data Analysis

Confirmation of the product's identity and purity is achieved through a combination of physical and spectroscopic methods.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [8] |

| Molecular Weight | 229.07 g/mol | [8] |

| Appearance | Colorless pillar-like crystals | [4] |

Spectroscopic Analysis

The following data represents the expected spectroscopic signatures for the validated structure of this compound.

3.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence for the structure by showing signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet (s) | 1H | -CHO | Aldehyde proton, strongly deshielded by the carbonyl group. |

| ~7.9 | Doublet of doublets (dd) | 1H | Ar-H | Aromatic proton ortho to -CHO, deshielded by carbonyl anisotropy. |

| ~7.6 | Triplet of doublets (td) | 1H | Ar-H | Aromatic proton para to -CHO. |

| ~7.1 | Triplet (t) | 1H | Ar-H | Aromatic proton meta to -CHO. |

| ~7.0 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to -OCH₂-. |

| ~4.4 | Triplet (t) | 2H | -O-CH₂- | Methylene group attached to the ether oxygen. |

| ~3.7 | Triplet (t) | 2H | -CH₂-Br | Methylene group attached to bromine, deshielded by the electronegative Br. |

3.2.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~190 | C=O (Aldehyde) |

| ~160 | Ar-C (C-O) |

| ~136 | Ar-CH |

| ~129 | Ar-CH |

| ~125 | Ar-C (C-CHO) |

| ~122 | Ar-CH |

| ~113 | Ar-CH |

| ~69 | -O-CH₂- |

| ~29 | -CH₂-Br |

3.2.3 FTIR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H Stretch | Aromatic C-H |

| ~2930, 2870 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| ~2820, 2740 | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| ~1690 | C=O Stretch | Aldehyde Carbonyl |

| ~1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl-Alkyl Ether |

| ~650 | C-Br Stretch | Alkyl Bromide |

3.2.4 Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺) : Expected at m/z ≈ 228 and 230 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments : Common fragmentation patterns may include the loss of Br (M-79/81), the loss of the entire bromoethoxy group, and fragments corresponding to the benzoyl cation [C₆H₅CO]⁺ (m/z 105) and the phenyl cation [C₆H₅]⁺ (m/z 77).[10]

Safety Precautions

-

1,2-Dibromoethane : This compound is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Salicylaldehyde : Can cause skin and eye irritation. Avoid contact.

-

Solvents : Acetonitrile, dichloromethane, and hexanes are flammable and should be handled away from ignition sources.

Conclusion

This guide details a reliable and reproducible methodology for the synthesis of this compound via the Williamson ether synthesis. The protocol emphasizes the rationale behind the selection of reagents and conditions to maximize yield and purity. The purification via column chromatography and subsequent comprehensive characterization using NMR, FTIR, and MS provide a self-validating system, ensuring the final product meets the high standards required for advanced research and development applications.

References

- PubChem. This compound.

- Williamson Ether Synthesis. (n.d.).

- Chemistry Steps. Williamson Ether Synthesis. [Link]

- Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Cambridge University Press. [Link]

- University of California, Davis. 12. The Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis. [Link]

- Xinghui. 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain. [Link]

- Organic Syntheses.

- Google Patents.

- PubChem. 2-(2-Bromoethyl)benzaldehyde.

- Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka. [Link]

- Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. [Link]

- Zhao, B. T., Wang, J. G., Hu, P. Z., Ma, L. F., & Wang, L. Y. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3039-o3040.

- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

- Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein journal of organic chemistry, 8, 2166–2175. [Link]

- Digital Commons @ Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

- ResearchGate. Oxidative bromination products of salicylaldehyde. [Link]

- NIST WebBook. Benzaldehyde, 2-bromo-. [Link]

- SpectraBase. o-(2-Bromoethoxy)benzaldehyde [FTIR]. [Link]

- ResearchGate.

- Sciencemadness.org.

- Royal Society of Chemistry.

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. [Link]

- Chen, Z., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(15), 9231-9237. [Link]

- Chen, Z., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(15), 9231-9237. [Link]

- ResearchGate.

- Doc Brown's Chemistry. Mass spectrum of benzaldehyde. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C9H9BrO2 | CID 2763747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 2-(2-Bromoethoxy)benzaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(2-bromoethoxy)benzaldehyde, a versatile bifunctional organic compound. The document delineates its chemical identity, including its IUPAC name and relevant synonyms, and presents a detailed summary of its physicochemical properties. A core focus is placed on its synthetic pathway, offering a detailed, step-by-step experimental protocol grounded in established chemical principles, such as the Williamson ether synthesis, while explaining the causality behind critical procedural steps. The guide further explores the compound's dual reactivity, stemming from its aldehyde and bromoethoxy functionalities, which positions it as a valuable intermediate in advanced organic synthesis. Applications in fine chemical manufacturing and its potential utility in pharmaceutical research and drug development are discussed. This document serves as a comprehensive resource, integrating theoretical knowledge with practical, field-proven insights and safety protocols to support its effective use in a laboratory setting.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and regulatory compliance. The compound with the CAS number 60633-78-5 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and is known by several synonyms in commercial and academic literature.

IUPAC Name: this compound[1].

| Identifier | Value | Source |

| CAS Number | 60633-78-5 | PubChem[1] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1][2][3] |

| Molecular Weight | 229.07 g/mol | PubChem[1][2] |

| Common Synonyms | o-(2-Bromoethoxy)benzaldehyde, 2-(2-Bromoethoxy)benzenecarbaldehyde | PubChem[1] |

| MDL Number | MFCD00021055 | BLD Pharm[2] |

Physicochemical and Computed Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity profile. The following table summarizes key computed properties sourced from the PubChem database, which are essential for experimental design and computational modeling.

| Property | Value | Notes |

| XLogP3 | 2.5 | A measure of lipophilicity.[1] |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds.[1] |

| Hydrogen Bond Acceptor Count | 2 | The ether and carbonyl oxygens can accept hydrogen bonds.[1] |

| Rotatable Bond Count | 4 | Indicates the degree of conformational flexibility.[1] |

| Topological Polar Surface Area | 26.3 Ų | Influences membrane permeability and solubility.[1] |

| Storage Temperature | 2-8°C | Recommended storage under an inert atmosphere.[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a modified Williamson ether synthesis, starting from salicylaldehyde (2-hydroxybenzaldehyde). A critical consideration in this pathway is the potential for the aldehyde group to undergo side reactions under the basic conditions required for etherification. Therefore, a protection-deprotection strategy is often employed to maximize yield and purity.

Synthetic Strategy: The Williamson Ether Synthesis

The core transformation involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then displaces a bromide ion from an electrophilic two-carbon source, such as 1,2-dibromoethane, in an SN2 reaction. To prevent the aldehyde from participating in reactions such as aldol condensation or the Cannizzaro reaction in the presence of a base, it is first protected, commonly by forming a Schiff base (imine) with a primary amine. This protecting group is stable under the basic conditions of the etherification but can be readily removed by acid-catalyzed hydrolysis.

Proposed Synthetic Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the final product.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related alkoxy benzaldehydes[4].

Step 1: Protection of Salicylaldehyde

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add salicylaldehyde (1.0 eq), n-butylamine (1.1 eq), and toluene (approx. 0.5 M).

-

Causality: Toluene serves as a solvent that forms an azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the imine formation to completion. n-Butylamine is an effective and easily removable primary amine for Schiff base formation.

-

-

Heat the mixture to reflux for 12-14 hours, or until water ceases to collect in the Dean-Stark trap.

-

Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator to yield the crude protected salicylaldehyde (an N-butyl-salicylideneimine), which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

-

Dissolve the crude imine from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Causality: DMF is an excellent solvent for SN2 reactions as it solvates the cation (K⁺) but not the phenoxide anion, enhancing the anion's nucleophilicity.

-

-

Add anhydrous potassium carbonate (K₂CO₃, 2-3 eq) and 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) to the solution.

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group. A large excess of 1,2-dibromoethane is used to favor the mono-alkylation product and minimize the formation of a dimeric diether byproduct.

-

-

Heat the mixture to approximately 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into a large volume of cold water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Deprotection (Hydrolysis)

-

Dissolve the crude product from Step 2 in a solvent such as tetrahydrofuran (THF).

-

Add an aqueous solution of dilute hydrochloric acid (e.g., 2 M HCl) and stir vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting imine.

-

Causality: The acidic medium protonates the imine nitrogen, making the imine carbon highly electrophilic and susceptible to hydrolysis, which regenerates the aldehyde and the corresponding amine salt.

-

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

-

Purify the final crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable bifunctional building block due to its two distinct reactive sites: the aldehyde carbonyl group and the terminal alkyl bromide. This dual functionality allows for orthogonal chemical modifications, making it a versatile precursor in multistep syntheses.

Reactions at the Aldehyde Moiety

The benzaldehyde group is a classic electrophile and can participate in a wide range of transformations:

-

Oxidation: Can be readily oxidized to 2-(2-bromoethoxy)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Can be selectively reduced to [2-(2-bromoethoxy)phenyl]methanol with mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition/Condensation: It undergoes reactions with various nucleophiles. For instance, it can participate in Wittig reactions to form alkenes or react with amines to form imines[5]. Under strongly basic conditions, it could potentially undergo reactions like the Cannizzaro reaction, although this is less common for substituted benzaldehydes[6].

Reactions at the Bromoethoxy Moiety

The primary alkyl bromide is an excellent electrophile for SN2 reactions. The bromine atom serves as a good leaving group, allowing for the facile introduction of a wide array of functional groups. This makes the bromoethoxy group a versatile "handle" for molecular elaboration.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental intermediates in the chemical industry, used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances[7][8].

-

Pharmaceutical Intermediate: The dual reactivity of this compound makes it an attractive starting material for the synthesis of complex molecular scaffolds. The bromoethoxy chain can act as a flexible linker to tether the benzaldehyde pharmacophore to other molecules of interest. This is particularly relevant in the design of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs), where a linker connects a warhead to an E3 ligase-binding element.

-

Fine Chemical Synthesis: It serves as a precursor for a broad range of fine chemicals. For example, intramolecular cyclization reactions can be designed to form oxygen-containing heterocyclic systems, which are prevalent motifs in biologically active compounds.

-

Antibacterial Research: Benzaldehyde itself has been studied for its ability to modulate the efficacy of antibiotics against resistant bacterial strains, suggesting that its derivatives could be explored for similar synergistic activities[9]. The bromoethoxy handle provides a convenient point for modification to optimize such properties.

While specific, publicly documented applications of this compound in late-stage drug candidates are limited, its structural motifs and synthetic potential align well with the needs of modern medicinal chemistry for creating diverse chemical libraries for high-throughput screening[10].

Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted from the supplier, hazard information can be extrapolated from structurally similar compounds.

-

Potential Hazards: Based on related benzaldehydes and bromoalkanes, this compound should be considered harmful if swallowed, a potential skin and eye irritant, and may cause respiratory irritation or allergic skin reactions[11][12].

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles[11].

-

Storage: Store in a tightly sealed container in a cool (refrigerated, 2-8°C), dry, and well-ventilated area away from incompatible materials[2][11].

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[11].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its defining feature is the presence of two distinct and orthogonally reactive functional groups—an aldehyde and a primary alkyl bromide. This bifunctionality allows for a wide range of chemical transformations, making it an ideal building block for constructing complex molecular architectures. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound offers a reliable platform for derivatization and the development of novel molecules with tailored properties. Adherence to rigorous synthetic protocols and safety measures is paramount to harnessing its full potential in a research and development setting.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-(2-Bromoethoxy)Benzaldehyde. National Center for Biotechnology Information.

- LookChem. (n.d.). 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain.

- PubChem. (n.d.). 2-(2-Bromoethyl)benzaldehyde. National Center for Biotechnology Information.

- CPAChem. (2022). Safety data sheet.

- Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.

- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.

- Techno PharmChem. (n.d.). BENZALDEHYDE.

- Organic Syntheses. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Org. Synth., 90, 240-250.

- Reddit. (2025). How can a Br-R group react with an benzaldehyde?. r/chemhelp.

- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

- ResearchGate. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications.

- TECHVINA. (n.d.). APPLICATIONS OF BENZALDEHYDE.

- National Institutes of Health. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC.

- Quora. (2019). What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base?.

- YouTube. (2024). Benzaldehyde forms two oximes on reacting with NH2OH.

Sources

- 1. This compound | C9H9BrO2 | CID 2763747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 60633-78-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. quora.com [quora.com]

- 7. nbinno.com [nbinno.com]

- 8. APPLICATIONS OF BENZALDEHYDE | TECHVINA [techvina.vn]

- 9. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(2-Bromoethoxy)benzaldehyde: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(2-Bromoethoxy)benzaldehyde. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the compound's synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction: A Versatile Bifunctional Building Block

This compound, with the CAS number 60633-78-5, is an aromatic organic compound that holds significant potential as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its structure is characterized by a benzaldehyde moiety substituted at the ortho position with a 2-bromoethoxy group. This unique arrangement of two reactive functional groups—an aldehyde and a primary alkyl bromide—makes it a versatile synthon for a variety of chemical transformations. The aldehyde group is amenable to nucleophilic addition, oxidation, and reduction reactions, while the bromoethoxy group provides a handle for nucleophilic substitution and coupling reactions.[1] This dual reactivity allows for the sequential or chemo-selective modification of the molecule, enabling the construction of diverse molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in research and development.

Physical Properties

While experimental data for some physical properties are not widely published, a combination of computational predictions and data from related compounds allows for a reliable estimation. A study published in Acta Crystallographica provides crystal structure data, confirming that this compound is a solid at room temperature.[2]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | Colorless pillar-like crystals | [2] |

| Melting Point | While not explicitly stated for the ortho isomer, the related para isomer, 4-(2-bromoethoxy)benzaldehyde, has a reported melting point of 61-64 °C. A similar range can be anticipated. | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in water. | [5] |

| Density | The crystal data provides a calculated density of 1.663 Mg/m³. | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures based on the analysis of its functional groups and data from analogous compounds.

The NMR spectra of this compound are predicted to exhibit characteristic signals for the aromatic, aldehydic, and bromoethoxy protons and carbons. By analyzing the spectra of related compounds like 2-bromobenzaldehyde, we can anticipate the chemical shifts and coupling patterns.[6][7]

¹H NMR (Predicted):

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around δ 10.3 ppm, due to the deshielding effect of the carbonyl group.[6]

-

Aromatic Protons: Four protons on the benzene ring will appear as a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the aldehyde (H6) is expected to be the most downfield due to the anisotropic effect of the carbonyl group.

-

Bromoethoxy Protons (-OCH₂CH₂Br): Two triplets are anticipated for the two methylene groups. The protons adjacent to the oxygen (-OCH₂-) would appear around δ 4.4 ppm, while the protons adjacent to the bromine (-CH₂Br) would be further downfield, around δ 3.7 ppm, due to the electron-withdrawing effect of the halogen.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-192 ppm.[6]

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the ether linkage (C2) and the carbon of the aldehyde group (C1) will be significantly deshielded.

-

Bromoethoxy Carbons (-OCH₂CH₂Br): The carbon attached to the oxygen (-OCH₂) is expected around δ 68 ppm, while the carbon attached to the bromine (-CH₂Br) would be found further upfield, around δ 28 ppm.

The IR spectrum will be dominated by the characteristic absorption bands of the aldehyde and ether functional groups, as well as the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Aldehyde) | ~1700 | Strong, sharp absorption |

| C-H (Aldehyde) | ~2820 and ~2720 | Two weak to medium bands (Fermi resonance) |

| C-O (Aryl Ether) | ~1250 | Strong, stretching vibration |

| C-Br (Alkyl Bromide) | 600-700 | Medium to strong absorption |

| C=C (Aromatic) | 1600-1450 | Multiple medium to strong bands |

| =C-H (Aromatic) | 3000-3100 | Weak to medium stretching vibrations |

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion [M]⁺: A peak at m/z 228 and 230, corresponding to the isotopic masses of bromine.

-

[M-Br]⁺: Loss of a bromine radical, leading to a fragment at m/z 149.

-

[M-C₂H₄Br]⁺: Cleavage of the ether bond with loss of the bromoethyl radical, resulting in a fragment at m/z 121.

-

[C₇H₅O]⁺: A fragment corresponding to the benzoyl cation at m/z 105.

-

[C₆H₅]⁺: The phenyl cation at m/z 77 is a common fragment for substituted benzene derivatives.[8]

Synthesis of this compound

The most logical and commonly employed method for the synthesis of aryl ethers is the Williamson ether synthesis.[9] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. For the preparation of this compound, salicylaldehyde serves as the phenolic starting material and 1,2-dibromoethane as the alkylating agent.

Reaction Principle: Williamson Ether Synthesis

The synthesis proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by the deprotonation of salicylaldehyde's hydroxyl group by a base, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

Diagram of the Williamson Ether Synthesis for this compound

Caption: General schematic of the Williamson ether synthesis.

Detailed Experimental Protocol

The following protocol is based on a procedure described for the synthesis of the target molecule.[2]

Materials:

-

Salicylaldehyde

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (or another suitable polar aprotic solvent)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Deionized Water

Procedure:

-

To a solution of salicylaldehyde (1 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (2-3 equivalents).

-

Add a large excess of 1,2-dibromoethane (e.g., 10 equivalents). The use of excess 1,2-dibromoethane helps to minimize the formation of the bis-ether byproduct.

-

Heat the reaction mixture to reflux and maintain it for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of salicylaldehyde), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and the solvent.

-

Dissolve the resulting residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Reactivity of the Aldehyde Group

The aldehyde group can undergo a variety of transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (2-(2-bromoethoxy)benzoic acid).

-

Reduction: Can be reduced to the corresponding primary alcohol (2-(2-bromoethoxy)benzyl alcohol).

-

Nucleophilic Addition: Reacts with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins.

-

Condensation Reactions: Can participate in condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol reactions to form alkenes and β-hydroxy aldehydes, respectively.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

Reactivity of the Bromoethoxy Group

The primary alkyl bromide is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups:

-

Displacement with Nucleophiles: The bromide can be displaced by nucleophiles such as amines, azides, thiols, and cyanides to introduce new functionalities.

-

Intramolecular Cyclization: The proximity of the bromoethoxy chain to the aromatic ring and the aldehyde group allows for the possibility of intramolecular cyclization reactions to form oxygen-containing heterocyclic systems. For example, reaction with a suitable nucleophile could lead to the formation of a dihydrobenzofuran ring system.

Diagram of Potential Synthetic Transformations

Caption: Reactivity map of this compound.

Applications in Drug Development and Medicinal Chemistry

Substituted benzaldehydes are crucial precursors in the synthesis of a vast array of pharmaceutical compounds.[10][11] While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in many biologically active molecules. Its utility lies in its ability to serve as a scaffold for the construction of compounds with potential therapeutic applications. The bromoethoxy side chain can act as a linker to attach the molecule to other pharmacophores or to modulate its pharmacokinetic properties, such as lipophilicity and metabolic stability. The aldehyde functionality is a key precursor for the synthesis of various heterocyclic rings, which are prevalent in drug molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

General Hazards: Based on related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion